molecular formula C28H26N4O3S B3977814 5-[3'-(4-METHYLPHENYL)-1'-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1'H,2H-[3,4'-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID

5-[3'-(4-METHYLPHENYL)-1'-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1'H,2H-[3,4'-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID

Cat. No.: B3977814
M. Wt: 498.6 g/mol
InChI Key: TYTPLVSEPJBTMP-UHFFFAOYSA-N
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Description

5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID is a complex organic compound that features a unique structure combining a bipyridyl core with various aromatic and heterocyclic substituents

Properties

IUPAC Name

5-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-19-12-14-20(15-13-19)28-22(18-31(30-28)21-7-3-2-4-8-21)24-17-23(25-9-6-16-36-25)29-32(24)26(33)10-5-11-27(34)35/h2-4,6-9,12-16,18,24H,5,10-11,17H2,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTPLVSEPJBTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents targeting specific biological pathways.

    Biological Probes: It can be used as a probe to study biochemical processes due to its ability to interact with various biomolecules.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical and chemical properties.

    Electronics: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bipyridyl core can coordinate with metal ions, influencing catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bipyridyl derivatives: Compounds with similar bipyridyl cores but different substituents.

    Thiophene-containing compounds: Compounds featuring thiophene rings with various functional groups.

    Phenyl-substituted acids: Compounds with phenyl groups and carboxylic acid functionalities.

Uniqueness

5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID is unique due to its combination of a bipyridyl core with thiophene and phenyl substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3'-(4-METHYLPHENYL)-1'-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1'H,2H-[3,4'-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID
Reactant of Route 2
Reactant of Route 2
5-[3'-(4-METHYLPHENYL)-1'-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1'H,2H-[3,4'-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID

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